![molecular formula C12H9F2NO2 B1465599 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1275080-61-9](/img/structure/B1465599.png)
1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Overview
Description
1-(3,4-Difluorophenyl)methyl-1H-pyrrole-2-carboxylic acid, also known as DFPCA, is a functionalized pyrrole derivative that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in ethanol and other organic solvents. DFPCA is a highly versatile compound that has been used in the synthesis of a variety of other compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Antifungal Applications
The structural similarity of this compound to pyrazole carboxylic acid derivatives, which have shown antifungal activity, suggests potential applications in developing new antifungal agents . This could be particularly useful in agriculture, where fungal infections can devastate crops.
Synthesis of Cholecystokinin Antagonists
It has been employed in the synthesis of cholecystokinin antagonists . These antagonists can help in understanding and regulating appetite, anxiety, and pain, which are mediated by the cholecystokinin hormone.
Development of Benzopyran Antihypertensives
The compound has been used in the synthesis of benzopyran antihypertensives . Benzopyrans are a class of organic compounds with potential therapeutic applications in cardiovascular diseases.
Creation of Azepinediones
Azepinediones, which have various pharmacological properties, can be synthesized using this compound as a starting material . This application is significant in the pharmaceutical industry for the development of new drugs.
Computational Studies
“1-[(3,4-difluorophenyl)methyl]pyrrole-2-carboxylic acid” can be used for computational studies to predict the behavior of similar compounds in biological systems . This aids in the design of compounds with desired properties before they are synthesized in the lab.
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that they could have a wide range of targets. The specific targets would depend on the exact structure of the compound.
Mode of action
The mode of action of indole derivatives can vary widely depending on their structure and the target they interact with. Some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c13-9-4-3-8(6-10(9)14)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQWLYNNOSQFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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